molecular formula C13H16O B13951453 4-(2,3,6-Trimethylphenyl)but-3-en-2-one CAS No. 56681-06-2

4-(2,3,6-Trimethylphenyl)but-3-en-2-one

Cat. No.: B13951453
CAS No.: 56681-06-2
M. Wt: 188.26 g/mol
InChI Key: AHHGVKNOSDJAQN-UHFFFAOYSA-N
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Description

4-(2,3,6-Trimethylphenyl)but-3-en-2-one, with the molecular formula C13H16O and a molecular weight of 188.27 g/mol, is a high-purity reference compound for scientific research and industrial development . This substance is recognized for its occurrence in nature and is of significant interest in flavor and fragrance research, where it is utilized as a flavoring agent . Its key physical properties include a melting point of 75.0 °C and an estimated boiling point of 306.6 °C, which are critical parameters for laboratory handling and processing . The compound has an estimated logP (o/w) of 3.55, indicating its hydrophobicity, and a water solubility of approximately 36.14 mg/L at 25 °C, information vital for experimental design in pharmacological and metabolic studies . Scientific literature indicates its role as a key intermediate in organic synthesis, particularly in the biomimetic-like aromatization of terpenoid end groups and in palladium-catalyzed arylation reactions for the production of aromatized ionone natural products . These synthetic pathways are relevant for creating compounds found in plants and marine organisms . Researchers also value this chemical for its potential biological activities, which include investigated antioxidant and anti-inflammatory properties, making it a candidate for pharmaceutical research and development . This product is strictly for professional research applications. 4-(2,3,6-Trimethylphenyl)but-3-en-2-one is provided "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

56681-06-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-(2,3,6-trimethylphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14/h5-8H,1-4H3

InChI Key

AHHGVKNOSDJAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C=CC(=O)C)C

Origin of Product

United States

Preparation Methods

Aldol Condensation Approach

The most commonly reported preparation method for 4-(2,3,6-trimethylphenyl)but-3-en-2-one involves an aldol condensation between 2,3,6-trimethyl-4-methoxybenzaldehyde and acetone under basic conditions.

General Reaction Scheme:

$$
\text{4-methoxy-2,3,6-trimethylbenzaldehyde} + \text{acetone} \xrightarrow[\text{NaOH}]{\text{aqueous}} \text{4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one}
$$

Key Experimental Details:

  • Starting material: 4-methoxy-2,3,6-trimethylbenzaldehyde (500 g scale)
  • Solvent: Acetone (6000 mL)
  • Base: Sodium hydroxide aqueous solution (approx. 134.8 g in 500 mL water)
  • Temperature: Stirring at 20-30°C during base addition, then heating to 45-50°C for reaction completion
  • Reaction time: Monitored by HPLC until completion
  • Workup: Acidification with acetic acid to pH 4.5–5.5, removal of acetone by distillation, addition of cyclohexane, washing with water, separation, and concentration of organic layer
  • Yield: 80–84% of 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

This method is documented in patent WO2016042573A1 and related literature.

Alternative Synthetic Routes and Intermediates

Several studies have reported synthetic routes involving related intermediates and functional group interconversions:

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents & Conditions Product / Outcome Yield (%) Reference
1 4-methoxy-2,3,6-trimethylbenzaldehyde + acetone NaOH aqueous, 20-50°C, stirring, acidification 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one 80-84
2 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one NaBH4 in MeOH, ice bath 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-ol 94
3 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-ol Dess–Martin periodinane in CH2Cl2 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one Not specified
4 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (methoxy group cleavage) Typical demethylation reagents (e.g., BBr3) 4-(2,3,6-trimethylphenyl)but-3-en-2-one Not specified Inferred

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H and ^13C NMR data for the methoxy-substituted enone are consistent with literature values, confirming the structure.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula for intermediates.
  • Chromatography : HPLC and TLC are used to monitor reaction progress and purity.
  • Isomer Purity : Iodine-mediated isomerization is used in some synthetic steps to convert undesired cis isomers to the desired trans isomers with >97% trans isomer purity.

Research Findings and Observations

  • The aldol condensation method using sodium hydroxide in acetone is a robust and scalable approach to synthesize the methoxy-substituted enone precursor.
  • The methoxy group at the 4-position of the aromatic ring is commonly retained during initial steps but can be selectively removed if the unsubstituted phenyl derivative is desired.
  • The use of mild bases such as sodium carbonate and organic solvents like toluene or cyclohexane is common in subsequent functionalization steps.
  • The reaction conditions, including temperature control and pH adjustments, are critical for optimizing yield and isomeric purity.
  • The preparation of phosphonium salts from these enones enables further synthetic elaboration, demonstrating the compound's utility as a synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,6-Trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone group to a butanol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3,6-Trimethylphenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • Natural Occurrence: Found in grape berries as a C₁₃-norisoprenoid derivative, contributing to floral and fruity aromas .
  • Synthetic Routes: Produced via microbial transformation of β-ionone by Aspergillus niger and isolated from marine sponges like Acanthella cavernosa .
  • However, industry support for further testing was discontinued, leaving data gaps .

Comparison with Structurally Similar Compounds

4-(4-Methoxy-2,3,6-Trimethylphenyl)but-3-en-2-one

  • Structure : Methoxy group at the 4-position of the phenyl ring (C₁₄H₁₈O₂, MW 218.29) .
  • Applications: Intermediate in synthesizing retinoids like Acitretin. A patented route yields 80–84% via aldol condensation of 4-methoxy-2,3,6-trimethylbenzaldehyde .
  • Key Differences: The methoxy group enhances solubility and alters electronic properties, making it more reactive in organometallic reactions (e.g., Grignard additions) . Unlike the parent compound, it has established pharmaceutical applications and well-documented synthetic protocols .

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

  • Structure: Dimethylamino group at the 4-position (C₁₂H₁₅NO, MW 189.26) .
  • Applications: Precursor for quinoline-4-carboxylic acids via Pfitzinger reactions .
  • Key Differences: The electron-donating dimethylamino group shifts absorption maxima in UV-Vis spectra, useful in photochemical applications . No genotoxicity concerns reported, unlike the methyl-substituted parent compound .

4-(3,4,5-Trifluorophenyl)but-3-en-2-one

  • Structure : Trifluoromethyl groups at the 3-, 4-, and 5-positions (C₁₀H₇F₃O, MW 200.16) .
  • Applications : Emerging use in agrochemicals due to fluorine’s metabolic stability.
  • Key Differences :
    • Fluorine substituents increase lipophilicity and resistance to enzymatic degradation, contrasting with the methyl groups in the parent compound .

β-Ionone and β-Methylionone Derivatives

  • Structure: Cyclic monoterpenoids with similar α,β-unsaturated ketone moieties .
  • Applications : Flavoring agents in tobacco and food industries.
  • Key Differences: β-Ionone derivatives undergo microbial oxidation to hydroxy- and epoxy-derivatives, while 4-(2,3,6-Trimethylphenyl)but-3-en-2-one is metabolically distinct due to its aryl methyl groups .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula MW Substituents Key Applications
4-(2,3,6-Trimethylphenyl)but-3-en-2-one C₁₃H₁₆O 188.27 2-, 3-, 6-trimethylphenyl Flavoring agent
4-(4-Methoxy-2,3,6-TMP)but-3-en-2-one C₁₄H₁₈O₂ 218.29 4-methoxy, 2,3,6-TMP Pharmaceutical intermediate
4-(4-(Dimethylamino)phenyl)but-3-en-2-one C₁₂H₁₅NO 189.26 4-dimethylaminophenyl Quinoline synthesis
4-(3,4,5-Trifluorophenyl)but-3-en-2-one C₁₀H₇F₃O 200.16 3,4,5-trifluorophenyl Agrochemical research

Biological Activity

4-(2,3,6-Trimethylphenyl)but-3-en-2-one, also known as 4-(2,3,6-trimethylphenyl)but-3-en-2-ol, is an organic compound characterized by its unique chemical structure. It features a butenone moiety with a trimethylphenyl substituent that significantly influences its biological properties. This article explores the compound's biological activity, including its antioxidant and potential therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 4-(2,3,6-trimethylphenyl)but-3-en-2-one is C13_{13}H16_{16}O, with a molecular weight of approximately 204.27 g/mol. The compound's structure is pivotal for its reactivity and interaction with biological systems. The presence of the double bond in the butenone structure allows for various chemical transformations and interactions with biomolecules.

Antioxidant Activity

Research indicates that 4-(2,3,6-trimethylphenyl)but-3-en-2-one exhibits significant antioxidant properties . The phenolic group within the compound contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems.

Key Findings:

  • DPPH Scavenging Assay : The compound demonstrated effective DPPH radical scavenging activity, indicating its potential as an antioxidant agent.
  • Mechanism of Action : The antioxidant activity is primarily attributed to the electron-donating ability of the phenolic group, which neutralizes free radicals.

Anti-inflammatory Effects

In addition to antioxidant properties, studies have suggested that this compound may possess anti-inflammatory effects. It has been shown to stabilize cell membranes and reduce hemolysis in human red blood cells under hypotonic and heat-induced conditions .

Research Highlights:

  • Membrane Stabilization Assays : The compound exhibited dose-dependent increases in membrane stabilization compared to standard anti-inflammatory agents.
  • Potential Applications : Given its anti-inflammatory properties, it could be explored as a therapeutic agent for conditions associated with chronic inflammation.

Comparative Analysis with Similar Compounds

The biological activity of 4-(2,3,6-trimethylphenyl)but-3-en-2-one can be compared to structurally similar compounds. Below is a summary table highlighting the similarities and differences:

Compound NameSimilarity IndexUnique Features
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one0.92Contains a methoxy group enhancing solubility
1-(P-Methoxyphenyl)-1-buten-3-one0.90Features a methoxy group; used in pharmaceuticals
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one0.90Hydroxy group adds potential antioxidant properties

Case Studies

Several studies have investigated the biological activities of 4-(2,3,6-trimethylphenyl)but-3-en-2-one:

  • Study on Antioxidant Properties :
    • Conducted by researchers examining various phenolic compounds.
    • Results indicated that the compound effectively reduced oxidative stress markers in vitro.
  • Inflammation Model Study :
    • Used human red blood cell assays to assess anti-inflammatory effects.
    • Demonstrated significant membrane stabilization at higher concentrations compared to control groups.

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